1-{[1-(thiophene-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
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Overview
Description
1-{[1-(Thiophene-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is a complex organic compound that combines the structural features of thiophene, azetidine, and triazole Thiophene is a sulfur-containing heterocycle known for its aromatic properties, while azetidine is a four-membered nitrogen-containing ring The triazole ring, specifically the 1,2,3-triazole, is a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 1-{[1-(thiophene-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves multiple steps, each requiring specific reagents and conditions:
Formation of the Thiophene-3-carbonyl Intermediate: This step involves the synthesis of the thiophene-3-carbonyl chloride from thiophene-3-carboxylic acid using thionyl chloride (SOCl₂) under reflux conditions.
Synthesis of the Azetidine Intermediate: The azetidine ring is formed by reacting an appropriate amine with a suitable electrophile, such as epichlorohydrin, under basic conditions.
Coupling of Intermediates: The thiophene-3-carbonyl chloride is then reacted with the azetidine intermediate to form the desired azetidin-3-yl-thiophene-3-carbonyl compound.
Formation of the 1,2,3-Triazole Ring:
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-{[1-(Thiophene-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[1-(Thiophene-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is being investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to the bioactive properties of its constituent rings.
Materials Science: The thiophene ring imparts electronic properties that make this compound useful in the development of organic semiconductors and conductive polymers.
Organic Synthesis: The triazole ring is a versatile building block in organic synthesis, allowing for the creation of complex molecules through click chemistry.
Mechanism of Action
The mechanism of action of 1-{[1-(thiophene-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole involves interactions with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
DNA Intercalation: The planar structure of the triazole ring allows it to intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
1-{[1-(Thiophene-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can be compared with other similar compounds:
1,2,4-Triazoles: These compounds have a different arrangement of nitrogen atoms in the ring, leading to distinct chemical properties and biological activities.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid have similar electronic properties but lack the azetidine and triazole rings, limiting their versatility.
Azetidine Derivatives: These compounds, such as azetidine-2-carboxylic acid, are primarily used in peptide synthesis and lack the electronic properties of the thiophene ring.
The unique combination of thiophene, azetidine, and triazole rings in this compound imparts a distinct set of properties that make it valuable in various fields of research.
Properties
IUPAC Name |
thiophen-3-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c16-11(10-1-4-17-8-10)14-5-9(6-14)7-15-3-2-12-13-15/h1-4,8-9H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBYVJXVNIJTQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC=C2)CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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